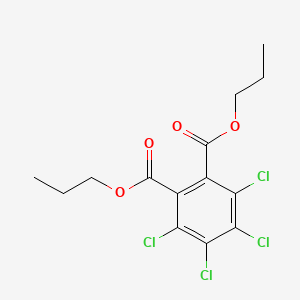

Dipropyl tetrachlorophthalate

CAS No.: 6928-67-2

Cat. No.: VC3709938

Molecular Formula: C14H14Cl4O4

Molecular Weight: 388.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6928-67-2 |

|---|---|

| Molecular Formula | C14H14Cl4O4 |

| Molecular Weight | 388.1 g/mol |

| IUPAC Name | dipropyl 3,4,5,6-tetrachlorobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H14Cl4O4/c1-3-5-21-13(19)7-8(14(20)22-6-4-2)10(16)12(18)11(17)9(7)15/h3-6H2,1-2H3 |

| Standard InChI Key | QJRSPJSHRYYBJL-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC |

| Canonical SMILES | CCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OCCC |

Introduction

Market Analysis and Industry Applications

Regional Distribution and Market Dynamics

According to the global market report, tetrachlorophthalic acid di-n-propyl ester has market presence across major regions including Europe, Asia, North America, and Latin America . This geographical distribution indicates the compound's relevance in diverse industrial settings and economies.

The market dynamics section of the report examines supply status, trend forecasts, and price analysis, which are critical factors for stakeholders in the chemical industry . Additionally, the report covers import and export situations, providing insights into international trade flows and regional production capabilities. These elements collectively contribute to understanding the global market equilibrium for this specialized chemical compound.

Table 2.1: Regional Market Distribution for Dipropyl Tetrachlorophthalate

| Region | Market Presence | Key Trading Partners | Market Characteristics |

|---|---|---|---|

| Europe | Established | Intra-EU, Asia, North America | Regulated market with emphasis on safety standards |

| Asia | Growing | China, Japan, South Korea | Manufacturing hub with increasing consumption |

| North America | Stable | Domestic, EU, Asia | Technologically advanced applications |

| Latin America | Emerging | North America, Europe | Developing industrial applications |

Note: This table is derived from the described scope of the global market report

Manufacturing Methods and Production Technology

Synthesis Routes and Chemical Processes

The manufacture of tetrachlorophthalic acid di-n-propyl ester involves specific technical principles and processes that are outlined in the global market report . The production typically begins with tetrachlorophthalic anhydride, which serves as a key intermediate in the synthesis pathway. In related chemical processes documented in research literature, tetrachlorophthalic anhydride is utilized as a reactive intermediate for chemical modifications .

A typical synthesis route would involve the esterification of tetrachlorophthalic anhydride or tetrachlorophthalic acid with n-propanol under controlled conditions. This reaction requires precise control of temperature, catalyst concentration, and reaction time to achieve optimal yield and product purity. The global market report appears to provide detailed technical flow and process information that would be valuable for manufacturers and process engineers .

Production Facilities and Technical Requirements

The production of tetrachlorophthalic acid di-n-propyl ester requires specialized equipment and facilities as indicated in the market report's coverage of production technologies . The manufacturing process necessitates reaction vessels capable of handling chlorinated compounds, temperature control systems, distillation or purification equipment, and appropriate materials of construction to prevent corrosion and contamination.

The technical process description in the market report covers facilities requirements and post allocation, which refers to the distribution of resources and equipment throughout the production chain . Cost estimation is another aspect addressed in the report, providing stakeholders with insights into the economic considerations of establishing or expanding production capabilities for this compound.

Environmental Considerations in Manufacturing

Environmental protection measures constitute an important component of the manufacturing technology for tetrachlorophthalic acid di-n-propyl ester, as noted in the market report . Due to the chlorinated nature of the compound, production processes must incorporate specific controls to minimize environmental impact.

Research Findings and Current Developments

Scientific Applications in Chemical Synthesis

While direct research on dipropyl tetrachlorophthalate is limited in the available search results, related compounds such as tetrachlorophthalic anhydride have demonstrated utility in chemical synthesis applications. In one documented research application, tetrachlorophthalic anhydride was employed as an intermediate in the synthesis of radiopharmaceutical compounds .

Specifically, tetrachlorophthalic anhydride was utilized in the conversion of 5′-OH to 5′-NH₂ through a protected intermediate (compound 3) in the synthesis pathway of 3′-[18F]fluorothymidine-5′-squaryl . This application demonstrates the potential utility of tetrachlorophthalate derivatives in complex chemical transformations and pharmaceutical research.

According to the reported synthesis procedure:

"The 5′-OH was converted into 5′-NH₂ through a tetrachlorophthalic anhydride intermediate (3) giving compound 4 in a combined yield of 51%."

This research finding illustrates how tetrachlorophthalic structures can serve as valuable synthetic intermediates in specialized chemical applications.

Analytical Methods and Characterization

The characterization of tetrachlorophthalic compounds typically involves sophisticated analytical techniques. Research described in the search results indicates that compounds containing tetrachlorophthalic structures were characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .

For related compounds, specific spectral data has been documented. For instance, in the conversion of hydroxyl compounds to tetrachlorophthalimide derivatives:

"The resulting precipitate was collected by suction filtration and washed with THF to give the product (506 mg, 52%) as a white solid."

This information provides insights into the purification methods and expected yields when working with tetrachlorophthalic compounds, which may be relevant for both research and industrial applications of dipropyl tetrachlorophthalate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume